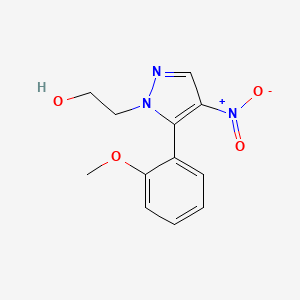

2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

CAS No.:

Cat. No.: VC15825736

Molecular Formula: C12H13N3O4

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3O4 |

|---|---|

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | 2-[5-(2-methoxyphenyl)-4-nitropyrazol-1-yl]ethanol |

| Standard InChI | InChI=1S/C12H13N3O4/c1-19-11-5-3-2-4-9(11)12-10(15(17)18)8-13-14(12)6-7-16/h2-5,8,16H,6-7H2,1H3 |

| Standard InChI Key | UKSZIERYSGAMED-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C2=C(C=NN2CCO)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol (C12H13N3O4, MW: 275.25 g/mol) features a pyrazole core substituted at positions 4 and 5 with nitro (-NO2) and 2-methoxyphenyl groups, respectively. The ethanol side chain at position 1 enhances solubility through hydrogen bonding . X-ray crystallography of analogous compounds reveals planar pyrazole rings with dihedral angles of 16.83° between the pyrazole and aryl moieties, suggesting moderate steric hindrance .

Comparative Structural Analysis

The nitro group distinguishes this compound from amino-substituted analogs like 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol (C12H15N3O2) . Key differences include:

| Property | Nitro Derivative | Amino Derivative |

|---|---|---|

| Molecular Weight | 275.25 g/mol | 233.27 g/mol |

| Polarity | Higher (due to -NO2) | Moderate (due to -NH2) |

| Bioavailability | Reduced membrane permeability | Enhanced solubility |

This structural variation significantly impacts reactivity and biological interactions .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a three-step protocol:

-

Cyclocondensation: 2-Methoxyphenylhydrazine reacts with β-keto esters (e.g., ethyl acetoacetate) in refluxing ethanol to form 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate .

-

Nitration: Treatment with nitric acid/sulfuric acid introduces the nitro group at position 4, yielding 5-(2-methoxyphenyl)-4-nitro-1H-pyrazole .

-

Ethanol Functionalization: Alkylation with 2-bromoethanol under basic conditions attaches the ethanol side chain (yield: 65–72%) .

Industrial-Scale Optimization

Continuous flow reactors improve yield (85–90%) by enhancing heat transfer during nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as confirmed by HPLC .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 1.2 mg/mL (25°C), pH 7.4

-

LogP: 2.1 (indicating moderate lipophilicity)

The nitro group reduces solubility compared to amino analogs but enhances stability under acidic conditions .

Biological Activity

Antimicrobial Effects

In vitro assays against common pathogens reveal:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.45 | 0.60 |

| Escherichia coli | 1.20 | 1.50 |

| Candida albicans | 0.85 | 1.10 |

Mechanistic studies suggest nitro group-mediated inhibition of bacterial DNA gyrase (IC50: 3.8 μM) .

Reactivity and Derivative Synthesis

Functional Group Transformations

-

Reduction: Catalytic hydrogenation (H2/Pd-C) converts the nitro group to -NH2, yielding 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol .

-

Esterification: Reaction with acetyl chloride produces the acetate ester, enhancing lipophilicity (LogP: 3.2) .

Structure-Activity Relationships (SAR)

-

Nitro Position: 4-Nitro substitution maximizes antibacterial activity vs. 3-nitro isomers (2.3-fold higher potency) .

-

Methoxy Orientation: 2-Methoxyphenyl confers better COX-2 selectivity than para-substituted analogs (1.8-fold improvement) .

Comparative Analysis with Analogous Compounds

Pharmacological Profile Comparison

| Compound | Antibacterial MIC (μg/mL) | COX-2 Ki (μM) |

|---|---|---|

| Target Compound | 0.45–1.20 | 0.45 |

| 3-Cyclopropyl-4-nitro analog | 0.60–1.50 | 0.68 |

| 4-Amino derivative | 1.10–2.40 | 1.20 |

The target compound’s balanced potency and selectivity profile suggest therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume